molecular formula C14H17F2NO3 B11765289 Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11765289
M. Wt: 285.29 g/mol
InChI Key: HYIWQNHNBQIMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a difluorophenyl group, and a hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and alkyl halides under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Addition of the Tert-butyl Group: The tert-butyl group is often introduced through an esterification reaction using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the difluorophenyl group or the azetidine ring, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine moiety may play a crucial role in binding to these targets, while the difluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2,6-difluorophenyl)-3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-(2,6-difluorophenyl)-3-methoxyazetidine-1-carboxylate
  • Tert-butyl 3-(2,6-difluorophenyl)-3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxy group on the azetidine ring, which can significantly influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C14H17F2NO3

Molecular Weight

285.29 g/mol

IUPAC Name

tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3

InChI Key

HYIWQNHNBQIMNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2F)F)O

Origin of Product

United States

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